molecular formula C30H18 B14543427 Benzo(c)naphtho(1,2-m)tetraphene CAS No. 62243-32-7

Benzo(c)naphtho(1,2-m)tetraphene

Cat. No.: B14543427
CAS No.: 62243-32-7
M. Wt: 378.5 g/mol
InChI Key: LGCUAGZZQCDTLI-UHFFFAOYSA-N
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Description

Benzo©naphtho(1,2-m)tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure composed of multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo©naphtho(1,2-m)tetraphene typically involves multiple steps, including transition metal-catalyzed reactions and oxidative cyclodehydrogenation. One common method is the transition metal-catalyzed kinetic ring annulation, which involves the use of ruthenium-mediated aromatization . Another approach is the iterative Suzuki and Miyaura reactions followed by ring-closing olefin metathesis . These methods allow for the construction of extended polycyclic structures with high precision.

Industrial Production Methods

Industrial production of benzo©naphtho(1,2-m)tetraphene is less common due to the complexity of its synthesis. advancements in synthetic chemistry and the development of more efficient catalytic systems may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Benzo©naphtho(1,2-m)tetraphene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, PhCO3 tBu, trifluoroacetic acid (TFA)

    Reduction: NaBH4, LiAlH4

    Substitution: Br2, Cl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives.

Comparison with Similar Compounds

Benzo©naphtho(1,2-m)tetraphene can be compared to other polycyclic aromatic hydrocarbons such as:

Uniqueness

Benzo©naphtho(1,2-m)tetraphene stands out due to its specific arrangement of fused rings, which imparts unique electronic properties and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62243-32-7

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.03,16.04,13.07,12.021,30.022,27]triaconta-1(18),2,4(13),5,7,9,11,14,16,19,21(30),22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-23-19(5-1)9-13-27-25(23)15-11-21-17-22-12-16-26-24-8-4-2-6-20(24)10-14-28(26)30(22)18-29(21)27/h1-18H

InChI Key

LGCUAGZZQCDTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=C43)C6=C(C=C5)C7=CC=CC=C7C=C6

Origin of Product

United States

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